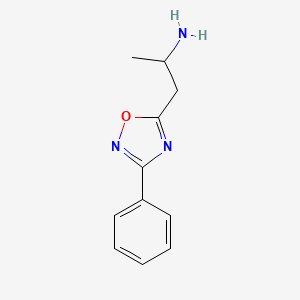

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine

Übersicht

Beschreibung

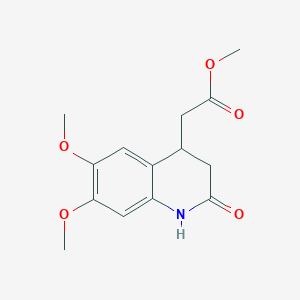

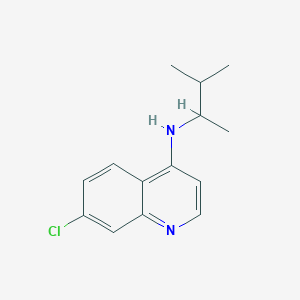

“1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms . This compound is related to 3-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PROPANOIC ACID .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, which are related to the compound , has been reported in the literature . The common synthetic route for 1,3,4-oxadiazoles includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines .Molecular Structure Analysis

The molecular structure of this compound and related compounds has been characterized by various spectroscopic techniques, including 1H and 13C NMR, MS, and IR spectroscopy .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine derivatives have been synthesized and evaluated for their anticancer activity against various human cancer cell lines, including breast, lung, and prostate cancers. For instance, Yakantham, Sreenivasulu, and Raju (2019) synthesized 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives, which showed good to moderate activity on all tested cell lines, suggesting potential utility in cancer treatment Design, Synthesis, and Anticancer Evaluation of 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine Derivatives.

Antibacterial Activity

The compound and its derivatives have also been investigated for antibacterial activity. Hu et al. (2005) synthesized 3-(5-substituted phenyl-[1,3,4]oxadiazole-2-yl-methylenethio)-5-pyridin-3-yl-[1,2,4]triazole-4-yl-amines and found that most of the synthesized compounds exhibited good antibacterial activity, indicating their potential as antibacterial candidate drugs Synthesis and antibacterial activity of 3-(5-substituted phenyl-[1,3,4] oxadiazole-2-yl-methylenethio)-5-pyridin-3-yl-[1,2,4] triazole-4-yl-amines.

Synthetic Utility

Furthermore, this compound derivatives serve as key intermediates in the synthesis of various heterocyclic compounds. For example, Likhite et al. (2016) described a safe and scalable synthesis of 2-(1,2,4-oxadiazol-3-yl)propan-2-amine hydrobromide using a process safety-driven protecting group strategy. This highlights the compound's importance in synthetic chemistry, particularly in developing thermally stable compounds for pharmaceutical applications A Scalable Synthesis of 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine Hydrobromide Using a Process Safety-Driven Protecting Group Strategy.

Wirkmechanismus

1,3,4-Oxadiazoles are a class of heterocyclic compounds that contain an oxadiazole ring, which is composed of two nitrogen atoms and one oxygen atom . These compounds have been found to exhibit a wide range of biological activities, including antibacterial, antiviral, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties . They can also act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity .

The mode of action of 1,3,4-oxadiazoles can vary depending on the specific compound and its targets. Some oxadiazole derivatives have been found to interact with enzymes or receptors in the body, leading to changes in cellular processes . The exact targets and mode of action would depend on the specific structure and properties of the compound.

As for the pharmacokinetics, the absorption, distribution, metabolism, and excretion (ADME) properties of 1,3,4-oxadiazoles can also vary widely depending on the specific compound. Factors that can influence these properties include the compound’s solubility, stability, and molecular size .

The action environment can also influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other substances can affect how the compound interacts with its targets and how it is metabolized in the body .

Eigenschaften

IUPAC Name |

1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-8(12)7-10-13-11(14-15-10)9-5-3-2-4-6-9/h2-6,8H,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTEIQVCYBMAMFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=NC(=NO1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl[1-(4-fluorophenyl)ethyl]amine hydrochloride](/img/structure/B1416763.png)

![2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide](/img/structure/B1416765.png)

![2-Methyl-5-(4-nitro-phenyl)-octahydro-pyrrolo[3,4-c]pyrrole](/img/structure/B1416769.png)

![4-(2,3-dihydro-1H-indole-1-carbonyl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B1416771.png)

![3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride](/img/structure/B1416772.png)